N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic organic compound characterized by a piperidine core modified with a 4-fluoro-3-methylbenzenesulfonyl group, an ethyl linker, and an ethanediamide moiety further substituted with an oxolane (tetrahydrofuran) ring. Key structural features include:
- Piperidine: A six-membered nitrogen-containing ring, often used to modulate lipophilicity and bioavailability in drug design.
- Ethanediamide: A diamide group that may participate in hydrogen bonding, influencing solubility and target interactions.
- Oxolane (tetrahydrofuran): A cyclic ether contributing to conformational rigidity and metabolic stability.
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O5S/c1-15-13-18(7-8-19(15)22)31(28,29)25-11-3-2-5-16(25)9-10-23-20(26)21(27)24-14-17-6-4-12-30-17/h7-8,13,16-17H,2-6,9-12,14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOFHKVPARAGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent functionalization with the oxolan-2-ylmethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the discovery of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues
(a) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example, )
- Core Structure: Pyrazolopyrimidine-chromenone hybrid with a benzenesulfonamide group.
- Key Differences :
- The patent compound lacks the piperidine and oxolane moieties but shares the sulfonamide group.
- Fluorine substituents are present in both compounds, enhancing metabolic stability.
- Physical Properties :
- Molecular weight: 589.1 g/mol (vs. estimated ~550–600 g/mol for the target compound).
- Melting point: 175–178°C (target compound data unavailable).
(b) Agrochemical Diamides ()
Compounds like mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) are simpler amides used as fungicides.
- Structural Contrasts: The target compound’s ethanediamide and sulfonyl groups differentiate it from single-amide agrochemicals. Higher molecular weight (~550–600 g/mol vs.
- Functional Implications :
- The oxolane group in the target compound may reduce soil mobility compared to linear ethers in pesticides like fenfuram.
Physicochemical and Functional Properties
Biological Activity
N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine moiety substituted with a sulfonyl group and an oxolan ring. Its molecular formula is , which reflects its diverse functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN3O3S |
| Molecular Weight | 421.51 g/mol |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The sulfonyl group enhances the compound's ability to inhibit specific enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, which may influence neurological pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further exploration as an antibiotic.
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy in various biological assays:
-
Anticancer Activity :
- A study evaluated the compound against several cancer cell lines (e.g., MCF-7 breast cancer cells) and reported a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent .
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
-
Neuroprotective Effects :
- Research involving neurodegenerative models demonstrated that the compound could protect neurons from oxidative stress-induced damage, suggesting its potential use in treating conditions like Alzheimer's disease .
- Behavioral assays indicated improvements in cognitive function in animal models treated with the compound.
- Antimicrobial Activity :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(4-Fluoro-2-methylphenyl)piperidin-4-one | Antidepressant effects | Reuptake inhibition of neurotransmitters |
| 4-Fluoro-3-methylbenzenesulfonamide | Antimicrobial properties | Inhibition of bacterial protein synthesis |
| Oxazinan derivatives | Anti-inflammatory effects | Modulation of inflammatory cytokine release |
Q & A
Q. What are the key functional groups in this compound, and how do they influence its bioactivity?
- Methodological Answer : The compound features three critical functional groups:
Q. What are the standard synthetic routes for this compound, and what are critical purification challenges?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Sulfonylation of the piperidine ring using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Step 2 : Coupling the sulfonylated piperidine with ethanediamide derivatives via carbodiimide-mediated amidation .
Purification Challenges : - Separation of diastereomers due to the chiral piperidine center requires chiral HPLC or recrystallization .
- Residual sulfonyl chloride byproducts are removed via silica gel chromatography with gradient elution (hexane/ethyl acetate) .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodological Answer :
- NMR : - and -NMR verify substituent positions (e.g., sulfonyl group at C3 of piperidine) and amide bond formation .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H] ion matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine and tetrahydrofuran moieties .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions (e.g., epimerization)?
- Methodological Answer :
- Temperature Control : Maintain reaction temperatures below 0°C during sulfonylation to prevent racemization .
- Catalyst Screening : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress carbodiimide-mediated side reactions during amidation .
- DoE (Design of Experiments) : Apply factorial design to optimize reagent stoichiometry and solvent polarity (e.g., DMF vs. THF) for maximal yield .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., IC variability)?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-based luminescence) to reduce inter-lab variability .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing tetrahydrofuran with furan) to isolate contributions of specific functional groups .
- Molecular Dynamics (MD) Simulations : Model target binding under varying pH or ionic strength to explain potency shifts .
Q. How can computational modeling predict biological targets and off-target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries, prioritizing targets with high complementarity to the sulfonyl group .
- Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET properties and toxicity risks .
- Free-Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers to guide stereochemistry optimization .
Data Contradiction Analysis Example
| Study | Reported IC (nM) | Experimental Conditions | Resolution Strategy |
|---|---|---|---|
| Study A | 120 ± 15 | HEK293 cells, 48h incubation | Re-evaluate cell permeability via LC-MS intracellular concentration analysis |
| Study B | 450 ± 30 | CHO cells, 24h incubation | Normalize incubation time and validate target expression via Western blot |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
